![molecular formula C8H5Br2FO B1351154 2,2-Dibromo-1-(4-fluorophenyl)ethanone CAS No. 7542-64-5](/img/structure/B1351154.png)
2,2-Dibromo-1-(4-fluorophenyl)ethanone
Overview
Description
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H5Br2FO . It is also known by other names such as “2,2-DIBROMO-4’-FLUOROACETOPHENONE”, “ALPHA,ALPHA-DIBROMO-4-FLUOROACETOPHENONE”, and "2,2-Dibromo-4-fluoroacetophenone" .
Molecular Structure Analysis
The molecular structure of “2,2-Dibromo-1-(4-fluorophenyl)ethanone” consists of a ketone group attached to a carbon atom, which is also attached to two bromine atoms and a 4-fluorophenyl group . The InChI string for this compound is “InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H” and the canonical SMILES string is "C1=CC(=CC=C1C(=O)C(Br)Br)F" .Physical And Chemical Properties Analysis
“2,2-Dibromo-1-(4-fluorophenyl)ethanone” has a molecular weight of 295.93 g/mol . Other computed properties include a XLogP3 of 3.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 295.86707 g/mol, a monoisotopic mass of 293.86912 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and a complexity of 164 .Scientific Research Applications
Structural Analysis and Molecular Interaction
Molecular Structure Analysis : The compound demonstrates significant structural characteristics, such as planarity and specific angular orientations, which are crucial in crystallography and molecular modeling (H. Abdel‐Aziz et al., 2012).
Molecular Docking Studies : It is used in molecular docking studies to understand its interaction with biological targets. For instance, certain derivatives exhibit potential as anti-neoplastic agents, indicating their relevance in cancer research (Y. Mary et al., 2015).
Synthesis and Chemical Transformation
Synthesis of Derivatives : The compound serves as an intermediate in synthesizing various biologically active derivatives, demonstrating its versatility in organic synthesis (M. Nagamani et al., 2018).
Synthesis Methods : Research has explored different methods of synthesizing derivatives, such as sonochemical methods, highlighting its importance in advancing synthetic chemistry techniques (K. J. Jarag et al., 2011).
Biological Applications
Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, showcasing its potential in developing new antimicrobial agents (K. S. Kumar et al., 2019).
Potential in Anti-inflammatory Medications : Some derivatives have shown significant anti-inflammatory activity, indicating its potential in creating new anti-inflammatory drugs (N. Karande & L. Rathi, 2017).
Electronic and Optical Properties
Nonlinear Optical Properties : Studies have explored its role in nonlinear optics, making it relevant in the field of photonic and electronic materials (Y. Mary et al., 2015).
Solid-State Fluorescence : It has applications in tuning solid-state fluorescence, contributing to research in material science and sensor development (Baoli Dong et al., 2012).
Miscellaneous Applications
Electrochemical Studies : Research has included the compound in electrochemical studies, indicating its utility in understanding electrochemical properties of materials (Lan‐Qin Chai et al., 2017).
Biological Activity Enhancement : It is also used in the synthesis of novel compounds aimed at enhancing biological activities, showing its application in medicinal chemistry (K. Sarac et al., 2020).
properties
IUPAC Name |
2,2-dibromo-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFGHBAVJPOWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382540 | |
Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-(4-fluorophenyl)ethanone | |
CAS RN |
7542-64-5 | |
Record name | 2,2-dibromo-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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